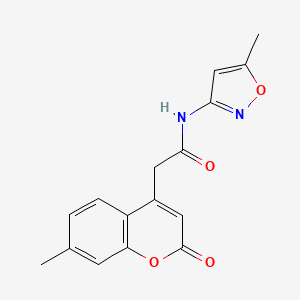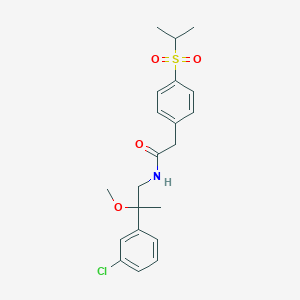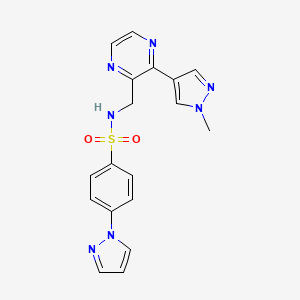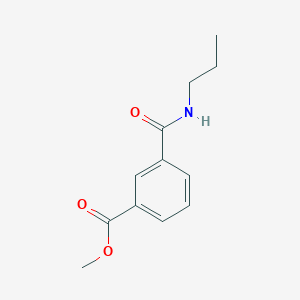![molecular formula C18H26N6O3 B2734625 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide CAS No. 876899-48-8](/img/structure/B2734625.png)
2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A significant application of the chemical structure related to 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide is in the development of antimicrobial agents. Research studies have synthesized various pyrimidinones, oxazinones, and their derivatives, demonstrating good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. These compounds are synthesized using related chemical structures and methodologies, indicating the potential of this chemical in antimicrobial research (Hossan et al., 2012).
Radiochemistry and PET Imaging
This chemical structure has also been utilized in radiochemistry, specifically in the development of radioligands for imaging with positron emission tomography (PET). Compounds within this chemical series have been synthesized and used as selective ligands for the translocator protein (18 kDa), essential in PET imaging. The synthesis process includes steps like methylation, yielding compounds with significant potential in radiochemistry and PET imaging applications (Dollé et al., 2008).
Antitumor Activity and Molecular Docking
The chemical structure is also relevant in antitumor research. Novel pyrimidiopyrazole derivatives synthesized using related structures have demonstrated outstanding in vitro antitumor activity against specific cell lines. Molecular docking studies of these compounds further reveal their potential interactions with biological targets, indicating their usefulness in antitumor drug discovery (Fahim et al., 2019).
Synthesis of Heterocycles
Additionally, this chemical structure plays a crucial role in the synthesis of various heterocycles. The cyclization processes involving related compounds have been studied extensively, leading to the formation of pyrimidin-4(3H)-ones and other heterocyclic compounds. These synthesized heterocycles have applications in medicinal chemistry and drug development (Keir & Wood, 1976).
Molecular Imprinted Polymers
The chemical structure has been used in the enhancement of molecular imprinted polymers. Such polymers have been studied for their potential applications in various fields, including antimicrobial activities and computational calculations for optimizing their structures (Fahim & Abu-El Magd, 2021).
Eigenschaften
IUPAC Name |
2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-11-8-22(12-6-4-3-5-7-12)17-20-15-14(23(17)9-11)16(26)24(10-13(19)25)18(27)21(15)2/h11-12H,3-10H2,1-2H3,(H2,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSDFDGMJXFURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide](/img/structure/B2734542.png)





![N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2734551.png)



![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)

![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)
![Methyl 2-((5-chloro-4-methylbenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2734565.png)
